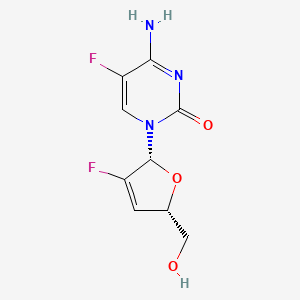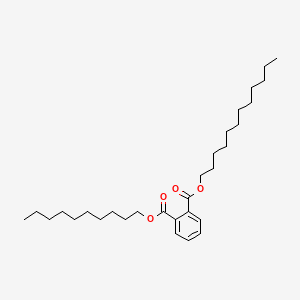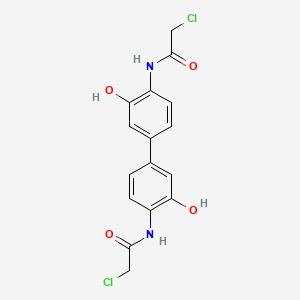
Sodium 2-ethylhexanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-ethylhexanesulphonate is an organic compound with the molecular formula C8H19NaO3S. It is a sodium salt of 2-ethylhexanesulphonic acid and is commonly used as a surfactant in various industrial applications . This compound is known for its excellent solubility in water and its ability to reduce surface tension, making it valuable in formulations requiring emulsification and dispersion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethylhexanesulphonate typically involves the sulfonation of 2-ethylhexanol. The process begins with the reaction of 2-ethylhexanol with sulfur trioxide or chlorosulfonic acid to form 2-ethylhexanesulphonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-ethylhexanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium cyanide or sodium azide are often employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: 2-ethylhexanol.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-ethylhexanesulphonate has a wide range of applications in scientific research:
Biology: It is employed in cell culture media to improve the solubility of hydrophobic compounds.
Medicine: It is used in drug formulations to enhance the bioavailability of poorly soluble drugs.
Industry: It is widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The primary mechanism of action of sodium 2-ethylhexanesulphonate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion in water .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another widely used surfactant with a similar mechanism of action but a different molecular structure.
Sodium lauryl ether sulfate: Similar in function but contains ether linkages in its structure.
Sodium 2-ethylhexyl sulfate: Similar in name but differs in the position of the sulfonate group.
Uniqueness: Sodium 2-ethylhexanesulphonate is unique due to its specific molecular structure, which provides distinct solubility and surface-active properties. Its branched hydrophobic tail offers different micelle formation characteristics compared to linear surfactants, making it suitable for specialized applications .
Propriétés
Numéro CAS |
40762-43-4 |
|---|---|
Formule moléculaire |
C8H17NaO3S |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
sodium;2-ethylhexane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
Clé InChI |
KNOGXLBAOQDKTG-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(CC)CS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)
![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)









